molecular formula C8H11Cl2F3N2 B1455631 (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride CAS No. 1349718-18-8

(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride

Cat. No.: B1455631
CAS No.: 1349718-18-8
M. Wt: 263.08 g/mol
InChI Key: VMFVUIMVZRDACD-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2F3N2 and a molecular weight of 263.08 g/mol. This compound is known for its significant applications in the fields of chemistry and biology.

Biochemical Analysis

Cellular Effects

The effects of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli. Additionally, this compound can affect the expression of genes involved in critical cellular functions, thereby impacting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes, including metabolism, signal transduction, and gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its activity and effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride typically involves the reaction of (4-(Trifluoromethyl)benzyl)hydrazine with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of substituted benzyl compounds .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
This compound serves as a valuable reagent in organic synthesis. It is utilized as a building block for more complex molecules, facilitating the development of various chemical entities. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of synthesized compounds, making them suitable for pharmaceutical applications.

Types of Reactions
(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride can undergo several chemical reactions:

  • Oxidation : It can be oxidized to form corresponding oxides.
  • Reduction : Under specific conditions, it can yield different hydrazine derivatives.
  • Substitution : The compound participates in substitution reactions where the trifluoromethyl group or the hydrazine moiety is replaced by other functional groups.

Enzyme Inhibition Studies
Research indicates that this compound exhibits significant biological activity. It has been investigated for its potential to inhibit key enzymes involved in various biochemical pathways. For instance, derivatives of this compound have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds demonstrating lower IC50 values than existing drugs like rivastigmine .

Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties against various pathogens. In one study, it was effective against Pseudomonas aeruginosa in a neutropenic mouse model when used in combination with levofloxacin, significantly reducing bacterial counts. Additionally, derivatives have been reported to have activity against Mycobacterium tuberculosis and other Gram-positive bacteria .

Medicinal Chemistry

Potential Therapeutic Applications
The compound's ability to modulate cellular processes makes it a candidate for therapeutic applications. Its neuroprotective potential has been highlighted in studies focusing on neurodegenerative diseases, where it inhibits cholinesterases without significant cytotoxicity towards eukaryotic cells. Furthermore, its role as an intermediate in drug synthesis positions it as a valuable asset in developing new pharmaceuticals.

Industrial Applications

Agrochemicals and Other Industries
In industrial settings, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its properties allow for the creation of formulations that require enhanced stability and efficacy due to the presence of the trifluoromethyl group .

Summary Table of Applications

Application AreaDescription
Chemical Synthesis Used as a reagent and building block for complex molecules; participates in oxidation, reduction, and substitution reactions.
Biological Activity Exhibits enzyme inhibition effects; antimicrobial properties against various pathogens.
Medicinal Chemistry Potential therapeutic applications; neuroprotective properties; intermediate in drug synthesis.
Industrial Use Employed in producing agrochemicals and enhancing product stability.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenylhydrazine: Similar in structure but lacks the benzyl group.

    Phenylhydrazine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-Fluorophenylhydrazine hydrochloride: Contains a fluorine atom instead of a trifluoromethyl group.

Uniqueness

(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is unique due to the presence of both the trifluoromethyl group and the benzyl hydrazine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound in various scientific applications .

Biological Activity

(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including its biochemical effects, molecular mechanisms, and potential therapeutic applications.

1. Overview of Biological Activity

The compound has been shown to exhibit significant biological effects on various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. Notably, it modulates the activity of key signaling molecules, which can lead to alterations in cellular responses to external stimuli. Additionally, it affects the expression of genes that are critical for cell growth, differentiation, and apoptosis.

At the molecular level, this compound interacts with biomolecules through specific binding interactions. This can result in the inhibition or activation of enzymes by binding to their active sites, thereby altering their catalytic activities. The compound also influences gene expression by interacting with transcription factors and regulatory proteins.

2.2 Inhibitory Effects on Enzymes

The compound has demonstrated inhibitory effects on several important enzymes:

  • Acetylcholinesterase (AChE) : It has been reported to inhibit AChE with IC50 values ranging from 27.04 to 106.75 µM .
  • Butyrylcholinesterase (BuChE) : Similar inhibitory activity was observed with BuChE, where IC50 values ranged from 58.01 to 277.48 µM .

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the hydrazine scaffold can significantly affect biological activity. For instance, derivatives with longer alkyl chains have shown enhanced inhibitory effects against AChE compared to shorter chains or unmodified compounds .

Compound AChE IC50 (µM) BuChE IC50 (µM)
Compound 127.0458.01
Compound 2106.75277.48
Rivastigmine<10-

4. In Vivo Studies

In vivo studies have demonstrated that this compound can exert significant antimicrobial effects against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) . The compound's efficacy was evaluated in animal models where it exhibited a reduction in bacterial load when administered in combination with other antibiotics.

5.1 Antimicrobial Activity

One study highlighted the compound's effectiveness against Pseudomonas aeruginosa in a neutropenic mouse model, where it was used in combination with levofloxacin, resulting in a notable decrease in bacterial counts .

5.2 Neuroprotective Potential

Another investigation into the neuroprotective properties of derivatives of this compound revealed promising results for treating neurodegenerative diseases by inhibiting cholinesterases without significant cytotoxicity towards eukaryotic cells .

6. Conclusion

This compound exhibits a broad spectrum of biological activities, making it a valuable candidate for further research and potential therapeutic applications. Its ability to inhibit key enzymes involved in neurotransmission and its antimicrobial properties position it as a promising lead compound for drug development.

Future research should focus on elucidating the detailed mechanisms of action and exploring its full therapeutic potential across various disease models.

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-6(2-4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFVUIMVZRDACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.